
7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID24440480C3” is a synthetic organic molecule known as 7-amino-2-pyridin-2-ylquinoline-5,8-dione. It is recognized for its role as an irreversible pan-protein-arginine deiminase inhibitor. This compound is an analogue fragment of streptonigrin, a well-known antibiotic and antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-pyridin-2-ylquinoline-5,8-dione typically involves multi-step organic reactions. The starting materials include quinoline derivatives and pyridine derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale organic synthesis techniques such as batch reactors or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain high-purity 7-amino-2-pyridin-2-ylquinoline-5,8-dione.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to its corresponding hydroquinone form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 7-amino-2-pyridin-2-ylquinoline-5,8-dione is studied for its inhibitory effects on protein-arginine deiminases. These enzymes play a role in post-translational modifications of proteins, and their inhibition can have significant biological implications.
Medicine: The compound’s potential as an antitumor agent is of particular interest. Its ability to inhibit protein-arginine deiminases makes it a candidate for the development of new cancer therapies.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting protein-arginine deiminases. These enzymes catalyze the conversion of arginine residues in proteins to citrulline, a process known as deimination. By inhibiting these enzymes, the compound can alter protein function and affect various cellular processes. The molecular targets include the active sites of protein-arginine deiminases, where the compound forms covalent bonds, leading to enzyme inactivation .
Comparison with Similar Compounds
- Streptonigrin
- Cl-amidine
- Other quinoline derivatives
Comparison: Compared to streptonigrin, 7-amino-2-pyridin-2-ylquinoline-5,8-dione has a more specific inhibitory effect on protein-arginine deiminases. Cl-amidine, another similar compound, also inhibits these enzymes but with different potency and selectivity. The unique structure of 7-amino-2-pyridin-2-ylquinoline-5,8-dione allows for distinct interactions with the enzyme active sites, making it a valuable tool in biochemical research .
Properties
CAS No. |
99573-25-8 |
|---|---|
Molecular Formula |
C14H9N3O2 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
7-amino-2-pyridin-2-ylquinoline-5,8-dione |
InChI |
InChI=1S/C14H9N3O2/c15-9-7-12(18)8-4-5-11(17-13(8)14(9)19)10-3-1-2-6-16-10/h1-7H,15H2 |
InChI Key |
UMMNKCUSQIKSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)
![1-[7-(Triphenylmethoxy)heptyl]thymine](/img/structure/B3064286.png)

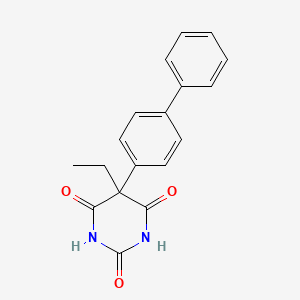
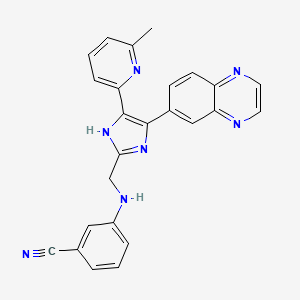
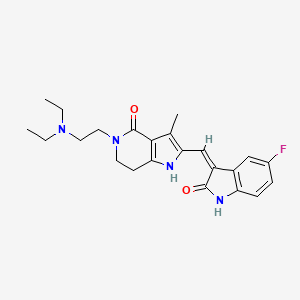
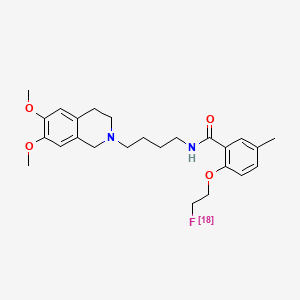



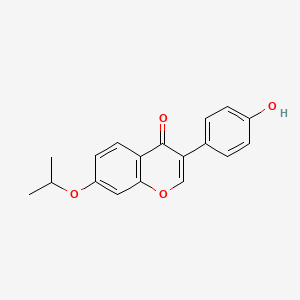
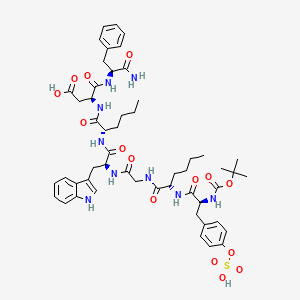

![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)
